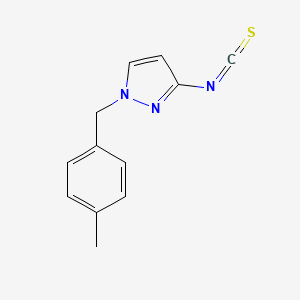
3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole, also known as BITC-MBP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound is a member of the isothiocyanate family, which is known for its anti-cancer properties.
Mécanisme D'action
The mechanism of action of 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole involves the activation of various signaling pathways that are involved in cancer progression. 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole has been shown to inhibit the activity of enzymes such as histone deacetylases, which are involved in the epigenetic regulation of gene expression. 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole also activates the p53 pathway, which is a tumor suppressor pathway that plays a critical role in preventing the development of cancer.
Biochemical and Physiological Effects:
3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole can induce the expression of genes involved in apoptosis and cell cycle arrest. 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole has also been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis, which are critical processes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings. However, one limitation of 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is that it can be toxic at high concentrations, which can limit its use in some experimental settings.
Orientations Futures
There are a number of future directions for research on 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole. One area of research is the development of new synthetic methods for producing 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole. Another area of research is the identification of new targets and signaling pathways that are involved in the anti-cancer effects of 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole. Additionally, there is a need for further studies to investigate the safety and toxicity of 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole in vivo, as well as its potential use in combination with other anti-cancer agents.
Méthodes De Synthèse
3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole can be synthesized by reacting 4-methylbenzylamine with 3-isothiocyanato-1H-pyrazole in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole.
Applications De Recherche Scientifique
3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole has been extensively studied for its potential therapeutic benefits, particularly in the field of cancer research. Studies have shown that 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole has potent anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
3-isothiocyanato-1-[(4-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-10-2-4-11(5-3-10)8-15-7-6-12(14-15)13-9-16/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGCQUHSFNMHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2989497.png)
![N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2989498.png)
![[4-Oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B2989501.png)


![4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2989508.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)

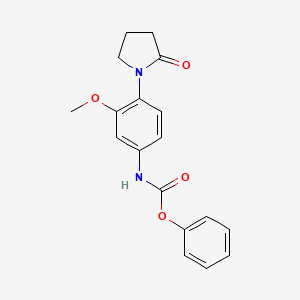
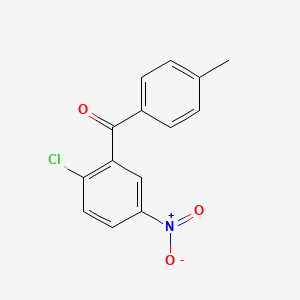

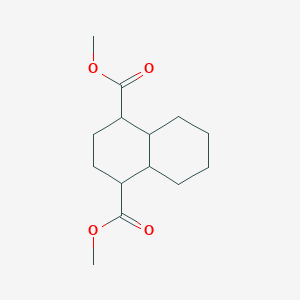
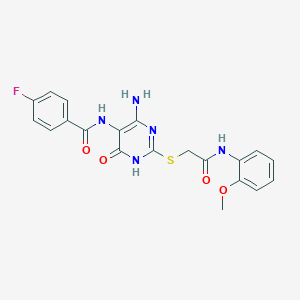
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2989520.png)